Udenafil

Pharmacokinetics Erectile Dysfunction In Vivo Pharmacology

Udenafil (DA-8159, Zydena) is a cGMP-competitive PDE5 inhibitor with an intermediate half-life (~11–13 h) that bridges the gap between short-acting sildenafil/vardenafil and long-acting tadalafil. Its minimal PDE11 activity at therapeutic concentrations makes it an essential control compound for isolating PDE11-driven off-target effects (e.g., myalgia, testicular toxicity), unlike tadalafil. Ideal for once-daily dosing protocols in rodent or large-animal models requiring sustained 24-hour target engagement without undesirable PDE11-related tissue accumulation. Also available as a reference standard (≥98% HPLC) for analytical method development, quality control, and bioequivalence studies.

Molecular Formula C25H36N6O4S
Molecular Weight 516.7 g/mol
CAS No. 268203-93-6
Cat. No. B1683364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdenafil
CAS268203-93-6
SynonymsDA-8159, DA 8159, DA8159, Udenafil, Zydena
Molecular FormulaC25H36N6O4S
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
InChIInChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)
InChIKeyIYFNEFQTYQPVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Udenafil (CAS 268203-93-6) for Scientific Procurement: PDE5 Inhibitor with Differentiated Pharmacokinetics and Selectivity Profile


Udenafil (CAS 268203-93-6, synonym DA-8159, brand name Zydena) is an orally active, cGMP-competitive, potent and selective phosphodiesterase type 5 (PDE5) inhibitor . It belongs to the pyrazolopyrimidinone class of PDE5 inhibitors, sharing structural similarity with sildenafil and vardenafil, but possesses a distinct pharmacokinetic profile characterized by a relatively rapid time to peak plasma concentration (Tmax 0.76–1.5 h) and an extended elimination half-life (t½ 9.88–13 h) [1]. Udenafil is approved for clinical use in South Korea and several other countries, and is available for research procurement as a reference standard for in vitro and in vivo studies .

Why Udenafil (CAS 268203-93-6) Cannot Be Directly Substituted by Other PDE5 Inhibitors in Research Protocols


While all PDE5 inhibitors share a common mechanism of action, critical differences in their pharmacokinetic (PK) parameters, tissue distribution, and off-target phosphodiesterase isoform selectivity preclude direct, one-to-one substitution in experimental models [1]. For instance, the extended half-life of udenafil (~11–13 h) is intermediate between the shorter-acting agents (sildenafil, vardenafil) and the long-acting tadalafil (~17.5 h), which directly impacts dosing regimens and exposure duration in vivo [2]. Furthermore, udenafil's unique selectivity profile—specifically, its minimal inhibition of PDE11 at therapeutic concentrations—contrasts with tadalafil's potent PDE11 inhibition, a difference that is mechanistically significant for studies investigating off-target effects such as myalgia or testicular toxicity . These quantifiable differences necessitate the use of udenafil as a specific tool compound, rather than a generic PDE5 inhibitor surrogate, to ensure experimental reproducibility and accurate data interpretation.

Udenafil (CAS 268203-93-6) Procurement Evidence: Quantified Differentiation from Key PDE5 Inhibitor Comparators


Differentiated Pharmacokinetic Profile: Intermediate Half-Life Between Sildenafil/Vardenafil and Tadalafil

Udenafil demonstrates a unique pharmacokinetic profile that combines a relatively rapid onset with a long duration of action. Its Tmax (0.76 h) is comparable to the fastest-acting agents like avanafil (0.75 h) and vardenafil (0.66 h), while its terminal half-life (t½ = 9.88 h) is significantly longer than sildenafil (3.98 h) and vardenafil (3.9 h), but shorter than tadalafil (17.5 h) [1]. This intermediate profile supports both on-demand and once-daily dosing paradigms [2].

Pharmacokinetics Erectile Dysfunction In Vivo Pharmacology

Unique PDE11 Selectivity Profile: Absence of PDE11 Inhibition Differentiates Udenafil from Tadalafil

Udenafil's selectivity for PDE11 is >3,000-fold, indicating a very low probability of inhibiting PDE11 at therapeutic concentrations [1]. In contrast, tadalafil potently inhibits PDE11 with an IC50 of 37 nM, corresponding to a selectivity ratio of only 5-fold over PDE5 [2]. This difference in PDE11 engagement is mechanistically linked to tadalafil's unique side effect profile of myalgia and back pain, which is not observed with udenafil .

PDE Selectivity Off-Target Effects Mechanism of Action

Clinical Efficacy in a Challenging Population: Udenafil Improves Erectile Function Post-Prostatectomy

In a randomized, double-blind, placebo-controlled trial of patients with erectile dysfunction following bilateral nerve-sparing robot-assisted laparoscopic radical prostatectomy, once-daily udenafil (75 mg) for 32 weeks resulted in a significantly higher proportion of patients achieving an IIEF-EF score ≥22 (indicative of normal erectile function) compared to placebo (36.51% vs. 13.04%; p=0.021) [1]. This demonstrates the compound's efficacy in a severe, nerve-injury model of ED, a population where PDE5 inhibitors often show reduced response rates.

Clinical Trial Post-Prostatectomy ED Erectile Dysfunction

Dose-Dependent Efficacy in General ED Population: Quantified Improvement in IIEF-EF Scores

A pivotal Phase III, multicenter, double-blind, placebo-controlled trial demonstrated a clear dose-response relationship for udenafil in a broad ED population [1]. After 12 weeks of on-demand treatment, the mean change from baseline in IIEF-EF domain score was significantly higher for both udenafil doses compared to placebo [1].

Phase III Trial Dose-Response Erectile Dysfunction

Comparative In Vitro Potency and Isozyme Selectivity: Udenafil vs. Sildenafil and Vardenafil

In vitro enzyme assays demonstrate that udenafil is a potent PDE5 inhibitor (human platelet IC50 = 8.25 nM) [1]. Its selectivity profile for other PDE isozymes is comparable to sildenafil, with significant activity against PDE6 (IC50 = 53.3 nM) and minimal activity against PDE1 (IC50 = 870 nM) . While udenafil is less potent than vardenafil (PDE5 IC50 = 0.091 nM) and sildenafil (PDE5 IC50 = 3.7 nM) on a molar basis, its selectivity ratios for PDE6 and PDE1 are within the same class range [2].

IC50 PDE Isozymes Selectivity Profile

Optimal Research and Procurement Applications for Udenafil (CAS 268203-93-6)


In Vivo Studies Requiring Sustained PDE5 Inhibition with a 24-Hour Window

Udenafil is the preferred PDE5 inhibitor for rodent or large animal models where maintaining target engagement over a 24-hour period is critical, but the extended tissue accumulation and PDE11-related effects of tadalafil are undesirable. Its intermediate half-life (~11–13 h) supports once-daily dosing protocols that provide consistent pharmacological coverage without the need for multiple daily administrations, as demonstrated in the 32-week post-prostatectomy rat model and in clinical once-daily trials [1]. Researchers can procure udenafil for studies on pulmonary hypertension, diabetic ED, or cavernous nerve injury where sustained cGMP elevation is hypothesized to be beneficial.

Mechanistic Studies on PDE11-Mediated Off-Target Effects

Udenafil serves as a critical control compound in experiments designed to isolate the effects of PDE11 inhibition. Because udenafil exhibits >3,000-fold selectivity for PDE11 (minimal to no inhibition at therapeutic concentrations) [2], it can be used alongside tadalafil (a potent PDE11 inhibitor) to delineate which observed phenotypes—such as myalgia, testicular toxicity, or specific endocrine changes—are driven by PDE5 inhibition versus PDE11 inhibition . This makes udenafil an essential tool compound for pharmacology and toxicology laboratories.

Clinical and Translational Research in Post-Surgical Erectile Dysfunction

Based on the positive Phase III trial data in men with erectile dysfunction following nerve-sparing radical prostatectomy, where udenafil 75 mg once daily resulted in a 36.5% rate of normal erectile function recovery vs. 13.0% for placebo [1], udenafil is a scientifically justified choice for research in penile rehabilitation protocols. Procurement is indicated for clinical research organizations (CROs) or academic centers conducting studies on post-prostatectomy outcomes or investigating the synergy between PDE5 inhibition and neuroregenerative therapies.

Development and Validation of Analytical Methods for PDE5 Inhibitors

As a PDE5 inhibitor with a distinct molecular structure (MW 516.66 g/mol) and an approved drug substance in multiple jurisdictions [3], high-purity udenafil (≥98% by HPLC) is required as a reference standard for developing and validating analytical methods such as HPLC-UV, LC-MS/MS, or UPLC. These methods are used for the quality control of pharmaceutical formulations, bioequivalence studies, or the detection of adulterants in dietary supplements. Its unique retention time and mass fragmentation pattern make it a necessary reference material for any comprehensive analytical panel of PDE5 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Udenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.